Lipophilicity Profile: N-Boc-5-hydroxy-DL-norvaline (XLogP3-AA 0.6) vs. Boc-Nva-OH (XLogP3-AA 1.1)
N-Boc-5-hydroxy-DL-norvaline exhibits markedly reduced lipophilicity compared to the non-hydroxylated analog Boc-Nva-OH (Boc-L-norvaline). The δ-hydroxyl group substitution at the C5 position reduces the calculated XLogP3-AA value from approximately 1.1 for Boc-Nva-OH to 0.6 for N-Boc-5-hydroxy-DL-norvaline , a difference of 0.5 log units representing a ~3.2-fold increase in aqueous-phase partitioning tendency [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | Boc-Nva-OH (Boc-L-norvaline): XLogP3-AA = 1.1 |
| Quantified Difference | Δ = 0.5 log units (~3.2× increased aqueous partitioning) |
| Conditions | PubChem computational prediction using XLogP3 algorithm |
Why This Matters
This lipophilicity reduction directly translates to improved aqueous solubility, reducing or eliminating the need for organic co-solvents in aqueous coupling reactions and facilitating purification of polar peptide intermediates.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
